Regioisomeric Differentiation: 5-(4-Chlorophenyl) vs. 4-(4-Chlorophenyl) Substitution Pattern
The target compound carries the 4-chlorophenyl group at the pyrimidine 5-position, whereas the closest commercially cataloged analog, 4-(4-chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine (CAS 339106-07-9), places the identical substituent at the 4-position . This positional switch relocates the aryl ring relative to the hydrogen-bonding N1/N3 acceptors of the pyrimidine core, a change that in related CK2 inhibitor series has produced IC50 differences exceeding one order of magnitude [1]. No quantitative bioactivity data are publicly available for either regioisomer at the time of this analysis, but the well-documented sensitivity of CK2 binding pockets to inhibitor topology renders the two compounds non-interchangeable.
| Evidence Dimension | Regioisomeric position of 4-chlorophenyl substituent on the pyrimidine ring |
|---|---|
| Target Compound Data | 5-(4-chlorophenyl) substitution (CAS 477890-46-3) |
| Comparator Or Baseline | 4-(4-chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine (CAS 339106-07-9) |
| Quantified Difference | Not quantifiable for these specific compounds; structurally analogous CK2 pyrimidine series exhibit ΔIC50 > 10-fold upon regioisomeric shift [1] |
| Conditions | Published CK2 biochemical assay conditions (50 µL volume, CK2 ααββ 4 ng, pH 7.2) for a related pyrazolopyrimidine series |
Why This Matters
Procurement of the incorrect regioisomer yields a chemically distinct entity with unpredictable CK2 pharmacology, jeopardizing assay reproducibility and SAR continuity.
- [1] BindingDB. US9303033, M41, Table 44A, Compound 4; IC50 < 10 nM for potent pyrazolopyrimidine CK2 inhibitor. https://bindingdb.org/ (accessed 2026-05-08). View Source
